6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
Description
Contextualization within Modern Synthetic Chemistry
In the realm of modern synthetic chemistry, the construction of functionalized aromatic ketones is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is most plausibly achieved through the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 6-chlorohexanoyl chloride. This well-established yet continually relevant reaction involves the electrophilic substitution of the aromatic ring, catalyzed by a Lewis acid such as aluminum chloride. The methoxy (B1213986) group of the anisole is an activating group and directs the acylation to the para position, leading to the desired product with high regioselectivity.
The Friedel-Crafts acylation remains a cornerstone of organic synthesis, and its application in preparing molecules like this compound highlights its enduring utility. Modern advancements in this area focus on developing greener and more efficient catalytic systems to carry out these transformations.
Below is a table summarizing the key reactants and conditions for the plausible synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type |
| Anisole (Methoxybenzene) | 6-Chlorohexanoyl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation |
Significance as a Precursor and Intermediate in Complex Molecule Synthesis
The true significance of this compound lies in its potential as a versatile precursor and intermediate for the synthesis of more elaborate molecules. Its bifunctional nature allows for selective manipulation of either the ketone or the chloroalkane moiety.
The terminal chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, at the end of the six-carbon chain. This versatility makes it a valuable building block for creating a diverse library of compounds.
Simultaneously, the ketone functional group can undergo a plethora of reactions. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions such as the Wittig reaction or aldol (B89426) condensations. The presence of the aromatic ring also allows for further modifications through electrophilic or nucleophilic aromatic substitution, although the existing methoxy group will influence the regioselectivity of such reactions.
The following table provides a summary of the potential synthetic transformations of this compound, highlighting its role as a key intermediate.
| Functional Group | Potential Reactions | Resulting Functional Group(s) |
| Terminal Chlorine | Nucleophilic Substitution (e.g., with NaN₃, NaCN, RNH₂) | Azide (B81097), Nitrile, Amine |
| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol |
| Ketone | Reductive Amination (e.g., with NH₃/H₂, Raney Ni) | Amine |
| Ketone | Wittig Reaction (e.g., with Ph₃P=CH₂) | Alkene |
Overview of Current Research Trajectories
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the current research trajectories for closely related functionalized aromatic ketones provide a strong indication of its potential areas of application. Aromatic ketones are recognized as crucial scaffolds in medicinal chemistry and drug discovery. numberanalytics.com The structural motif of a substituted aromatic ring linked to a flexible chain is a common feature in many biologically active compounds.
Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). It can be inferred that this compound would be a valuable starting material for such studies. For instance, the terminal chlorine could be functionalized to introduce various pharmacophores, and the resulting compounds could be screened for a range of biological activities, including anticancer, anti-inflammatory, or antimicrobial properties.
Furthermore, the field of materials science is increasingly exploring the use of functionalized organic molecules for applications in areas such as liquid crystals, polymers, and organic electronics. The specific combination of a rigid aromatic core and a flexible aliphatic chain in this compound could be of interest for the design of new materials with tailored properties.
Recent trends also highlight the development of novel catalytic methods for the late-stage functionalization of complex molecules. nih.gov Aromatic ketones are often used as versatile intermediates in these advanced synthetic strategies. azom.com Therefore, it is plausible that future research may involve the use of this compound in the development of new synthetic methodologies.
The table below outlines potential research areas where this compound could be a valuable tool.
| Research Area | Potential Application of this compound |
| Medicinal Chemistry | Synthesis of novel bioactive compounds for drug discovery |
| Materials Science | Precursor for the development of new polymers and liquid crystals |
| Synthetic Methodology | Substrate for the development of new catalytic transformations |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSARVEGIOLYKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594350 | |
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278619-91-3 | |
| Record name | 6-Chloro-1-(4-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established and Evolving Synthetic Routes for 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane
The preparation of this compound is predominantly achieved through electrophilic aromatic substitution, a testament to the reliability and efficiency of classic organic reactions.
Friedel-Crafts Acylation Strategies
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the introduction of an acyl group onto the aromatic ring of anisole (B1667542) (methoxybenzene). The para-selectivity of the reaction is driven by the ortho-, para-directing nature of the methoxy (B1213986) group, with the para-product being sterically favored.
Modern catalysis has seen the emergence of more efficient and environmentally benign systems. Indium(III) salts, such as indium tribromide (InBr₃) and indium triflate (In(OTf)₃), have proven to be highly effective catalysts for Friedel-Crafts acylations. numberanalytics.comresearchgate.net These catalysts can be used in smaller, catalytic amounts (e.g., 1-10 mol%), which simplifies work-up procedures and reduces waste. researchgate.netorgsyn.org For the acylation of electron-rich aromatics like anisole, indium-based catalysts demonstrate high efficacy, often affording excellent yields of the desired ketone. numberanalytics.comresearchgate.net Some systems may also employ co-catalysts or additives, such as dimethylchlorosilane or lithium perchlorate, to enhance the catalytic activity and achieve high product conversion under mild conditions. researchgate.netorgsyn.org
| Catalyst System | Typical Loading | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Stoichiometric (>1 equiv) | High reactivity, low cost | Large waste generation, harsh conditions, complex work-up |
| Indium Tribromide (InBr₃) | Catalytic (1-10 mol%) | High efficiency, mild conditions, recyclable potential | Higher cost than AlCl₃ |
| Indium Triflate (In(OTf)₃) / LiClO₄ | Catalytic (e.g., 1 mol%) | Very high activity, low catalyst loading, room temperature reactions | Requires additive, higher cost |
| Zeolites (e.g., HBEA) | Heterogeneous | Reusable, environmentally friendly, high selectivity | May require higher temperatures, potential for lower activity |
For the synthesis of this compound, the acylating reagent of choice is typically 6-chlorohexanoyl chloride . This acyl halide is highly reactive and, in the presence of a Lewis acid catalyst, readily forms the key electrophilic species, the acylium ion. The catalyst coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.
Recent advancements have explored the use of more stable and less corrosive carboxylic esters as acylating agents. orgsyn.org In these methods, reagents like dimethylchlorosilane are used in conjunction with a catalyst such as indium tribromide to convert the ester into a reactive silyl (B83357) ester intermediate in situ, which then acts as the acylating species. orgsyn.org This approach avoids the need to handle unstable acyl halides directly.
Maximizing the yield of the desired para-isomer and minimizing side products requires careful optimization of several reaction parameters.
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons (e.g., dichloromethane (B109758), dichloroethane) or nitro-compounds (e.g., nitromethane). For catalyst systems involving indium triflate, nitromethane (B149229) has been shown to be a particularly effective solvent. researchgate.net
Temperature: Reactions are often conducted at low temperatures (e.g., 0 °C) to control selectivity and prevent side reactions. However, with highly active catalytic systems, reactions can sometimes be run efficiently at room temperature. researchgate.net
Reactant Stoichiometry: The molar ratio of anisole to the acylating agent is typically kept close to 1:1, although a slight excess of the arene may be used to ensure full conversion of the more valuable acylating agent. The amount of catalyst is a critical parameter to optimize, balancing reaction speed with cost and ease of purification.
| Parameter | Condition | Effect on Yield and Selectivity |
|---|---|---|
| Temperature | Low (e.g., 0-5 °C) | Generally increases para-selectivity, minimizes side reactions. |
| Room Temperature | Possible with highly active catalysts, improves energy efficiency. | |
| Elevated | Can increase reaction rate but may lead to lower selectivity and decomposition. | |
| Solvent | Non-polar (e.g., CS₂) | Traditional solvent, good for selectivity. |
| Polar aprotic (e.g., CH₃NO₂, CH₂Cl₂) | Often required for modern catalytic systems to solubilize intermediates. | |
| Catalyst Loading | Stoichiometric | Ensures high conversion but complicates purification. |
| Catalytic | Preferred for efficiency and sustainability; requires careful optimization. |
Alternative Synthetic Approaches and Their Development
While Friedel-Crafts acylation is the most direct route, modern organic synthesis offers a variety of methods for forming aryl ketones that could theoretically be applied to prepare this compound. These alternatives often involve transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki or Stille coupling can form a carbon-carbon bond between an aryl-organometallic reagent (derived from anisole) and an appropriate acyl derivative.
Other potential routes include the reaction of an organometallic reagent, such as 4-methoxyphenylmagnesium bromide (a Grignard reagent), with 6-chlorohexanoyl chloride or a related derivative like a nitrile. However, for this specific target molecule, the Friedel-Crafts acylation remains the most prominent, efficient, and well-established synthetic strategy reported in the chemical literature.
Mechanistic Studies of this compound Formation
The formation of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.
Formation of the Electrophile: The first step involves the activation of the acylating agent, 6-chlorohexanoyl chloride, by the Lewis acid catalyst (e.g., InBr₃ or AlCl₃). The catalyst coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This complex can then ionize to form a resonance-stabilized acylium ion. This acylium ion is the potent electrophile that will attack the aromatic ring.
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is a strong activating group, making the aromatic ring highly nucleophilic, particularly at the ortho and para positions. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Regeneration of Aromaticity: In the final step, a weak base (such as the [L-A-Cl]⁻ complex formed from the catalyst and acyl chloride) removes the proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in a truly catalytic cycle), yielding the final product, this compound, and HCl. The reaction overwhelmingly favors substitution at the para position due to the steric hindrance imposed by the methoxy group at the ortho positions.
Elucidation of Rate-Determining Steps
The Friedel-Crafts acylation is a type of electrophilic aromatic substitution (EAS), and its mechanism is generally understood to proceed in several steps. numberanalytics.comyoutube.com The rate-determining step in the Friedel-Crafts acylation of anisole with 6-chlorohexanoyl chloride is the formation of the sigma complex, also known as the arenium ion. alexandonian.com
The initial step involves the reaction between the acylating agent, 6-chlorohexanoyl chloride, and the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.com This acylium ion is resonance-stabilized.
Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl. youtube.com
Table 1: Key Steps in the Friedel-Crafts Acylation for the Synthesis of this compound
| Step | Description | Key Species Involved | Rate |
| 1 | Formation of Acylium Ion | 6-chlorohexanoyl chloride, Aluminum chloride | Fast |
| 2 | Nucleophilic Attack and Formation of Sigma Complex | Anisole, Acylium ion | Slow (Rate-Determining) |
| 3 | Deprotonation and Restoration of Aromaticity | Sigma complex, AlCl₄⁻ | Fast |
Transition State Analysis in Key Synthetic Transformations
A deeper understanding of the reaction mechanism can be gained through the analysis of the transition states of the key steps, particularly the rate-determining step. For the Friedel-Crafts acylation of anisole, the key transformation is the attack of the aromatic ring on the acylium ion to form the sigma complex.
Computational chemistry studies on similar Friedel-Crafts acylation reactions provide insights into the geometry and energy of the transition state. researchgate.net The transition state for the formation of the sigma complex involves the partial formation of the new carbon-carbon bond between the aromatic ring and the acylium ion, and the partial breaking of the π-system of the aromatic ring. The energy of this transition state is a critical factor in determining the reaction rate.
The methoxy group of anisole plays a crucial role in stabilizing the transition state. Through resonance, the oxygen atom of the methoxy group can donate a lone pair of electrons to the aromatic ring, which helps to delocalize the developing positive charge in the transition state. This stabilization lowers the activation energy of the reaction, thus accelerating the rate of acylation. This effect also directs the substitution to the ortho and para positions, as the positive charge in the transition states for these isomers is more effectively stabilized by the methoxy group. Due to steric hindrance from the methoxy group, the para product, this compound, is generally favored.
Role of Solvent and Additives in Reaction Pathways
The choice of solvent and the use of additives can significantly influence the course of the Friedel-Crafts acylation.
Solvent: The most commonly used solvent for Friedel-Crafts acylation is dichloromethane (CH₂Cl₂). tamu.edubartleby.comyoutube.com Dichloromethane is favored because it is a polar, aprotic solvent that can dissolve the reactants and the aluminum chloride catalyst without reacting with them. vaia.com Its polarity helps to stabilize the charged intermediates, such as the acylium ion and the sigma complex, which can facilitate the reaction. vaia.com Furthermore, it is relatively inert under the reaction conditions and has a low boiling point, which simplifies its removal from the reaction mixture during workup. tamu.edubartleby.com
Additives: The primary additive in this synthesis is the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). youtube.comquora.com AlCl₃ is a strong Lewis acid that effectively promotes the formation of the acylium ion from 6-chlorohexanoyl chloride. quora.comquora.com A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive. youtube.comquora.com This complexation prevents further acylation of the product. The addition of a base, such as sodium hydroxide (B78521) (NaOH), during the workup procedure is crucial for neutralizing the reaction mixture and decomposing the aluminum chloride-ketone complex to isolate the final product. brainly.com
Table 2: Influence of Solvent and Additives
| Component | Role | Rationale |
| Dichloromethane (Solvent) | Reaction medium, stabilization of intermediates | Polar, aprotic, inert, and easy to remove. vaia.com |
| Aluminum Chloride (Additive/Catalyst) | Generation of electrophile (acylium ion) | Strong Lewis acid that complexes with the acyl chloride. quora.comquora.com |
| Sodium Hydroxide (Workup Additive) | Neutralization and product liberation | Decomposes the AlCl₃-product complex. brainly.com |
Chemical Reactivity and Transformation Studies of 6 Chloro 1 4 Methoxyphenyl 1 Oxohexane
Reactivity of the Hexanone Moiety
The hexanone portion of the molecule, characterized by the carbonyl group of the ketone, is susceptible to reactions typical of such functionalities. These include nucleophilic additions to the electrophilic carbonyl carbon and reactions involving the adjacent α-carbons through enolate intermediates.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent reactivity allows for the addition of a wide array of nucleophiles.
Common nucleophilic addition reactions for ketones of this nature include reactions with organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). These reactions result in the formation of tertiary alcohols upon acidic workup. For instance, the reaction with methylmagnesium bromide would yield 7-chloro-2-(4-methoxyphenyl)heptan-2-ol. Another significant class of nucleophilic additions involves hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which reduce the ketone to a secondary alcohol, 6-chloro-1-(4-methoxyphenyl)hexan-1-ol.
The table below summarizes hypothetical outcomes for typical nucleophilic addition reactions.
| Nucleophile | Reagent(s) | Product |
| Hydride Ion | 1. NaBH₄, MeOH | 6-chloro-1-(4-methoxyphenyl)hexan-1-ol |
| Methyl Grignard | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 7-chloro-2-(4-methoxyphenyl)heptan-2-ol |
| Phenyl lithium | 1. PhLi, THF; 2. H₃O⁺ | 6-chloro-1-(4-methoxyphenyl)-1-phenylhexan-1-ol |
| Cyanide Ion | KCN, H⁺ | 2-cyano-6-chloro-1-(4-methoxyphenyl)hexan-1-ol |
This table presents expected products based on established reactivity patterns of ketones.
α-Substitution Reactions and Enolate Chemistry
The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) allows for the formation of an enolate anion under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of substitution reactions at the α-position.
The acidity of the α-hydrogens in this compound is enhanced by the electron-withdrawing effect of the carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), leads to the quantitative formation of the enolate. This enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 fashion to form a new carbon-carbon bond at the α-position. For example, reaction of the enolate with methyl iodide would yield 6-chloro-2-methyl-1-(4-methoxyphenyl)-1-oxohexane.
Halogenation at the α-position can also be achieved under either acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate and typically results in monosubstitution. In contrast, under basic conditions, the reaction proceeds via an enolate and can lead to polyhalogenation.
| Reagent(s) | Electrophile | Product |
| 1. LDA, THF, -78 °C; 2. CH₃I | Methyl Iodide | 6-chloro-2-methyl-1-(4-methoxyphenyl)-1-oxohexane |
| 1. NaH, THF; 2. BrCH₂CH₃ | Ethyl Bromide | 2-ethyl-6-chloro-1-(4-methoxyphenyl)-1-oxohexane |
| Br₂, CH₃COOH | Bromine | 2-bromo-6-chloro-1-(4-methoxyphenyl)-1-oxohexane |
| 1. NaOH (aq); 2. I₂ (excess) | Iodine | Not typically performed due to competing reactions |
This table illustrates potential products from α-substitution reactions.
Transformations Involving the Chlorinated Alkyl Chain
The terminal chlorine atom on the hexyl chain provides another site for chemical modification, primarily through substitution and elimination reactions. Furthermore, the presence of both the chloro and keto functionalities within the same molecule opens up pathways for intramolecular cyclization.
Halogen Substitution Reactions
The chlorine atom at the 6-position is a good leaving group in nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to a range of functionalized derivatives. These reactions typically follow an Sₙ2 mechanism, favoring strong, small nucleophiles and polar aprotic solvents.
For example, reaction with sodium iodide in acetone (B3395972) (a Finkelstein reaction) would yield 6-iodo-1-(4-methoxyphenyl)-1-oxohexane. Similarly, reaction with sodium azide (B81097) would produce 6-azido-1-(4-methoxyphenyl)-1-oxohexane, a precursor to the corresponding amine.
| Nucleophile | Reagent(s) | Product |
| Iodide | NaI, Acetone | 6-iodo-1-(4-methoxyphenyl)-1-oxohexane |
| Azide | NaN₃, DMF | 6-azido-1-(4-methoxyphenyl)-1-oxohexane |
| Cyanide | NaCN, DMSO | 7-(4-methoxyphenyl)-7-oxoheptanenitrile |
| Hydroxide (B78521) | NaOH, H₂O | 6-hydroxy-1-(4-methoxyphenyl)-1-oxohexane |
This table shows representative products from nucleophilic substitution at the chlorinated carbon.
Elimination Reactions Leading to Unsaturated Systems
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydrochlorination) to form an alkene. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution. The primary product of this E2 reaction would be 1-(4-methoxyphenyl)hex-5-en-1-one.
Ring Closure Reactions and Cyclization Pathways
One of the most significant transformations of this compound is its ability to undergo intramolecular cyclization. Under the conditions of a Friedel-Crafts acylation, the molecule can undergo an intramolecular reaction to form a cyclic ketone. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the acyl group can attack the electron-rich 4-methoxyphenyl (B3050149) ring, leading to the formation of a tetralone derivative. Specifically, this reaction would yield 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as 6-methoxy-1-tetralone (B92454). This type of reaction is a powerful tool for the construction of polycyclic aromatic systems.
This transformation is analogous to the well-established synthesis of 6-methoxy-1-tetralone from anisole (B1667542) and 4-chlorobutyryl chloride in the presence of a Lewis acid.
Modifications of the 4-Methoxyphenyl Ring
The 4-methoxyphenyl group, also known as the p-anisyl group, is a common motif in organic chemistry. Its reactivity is heavily influenced by the electronic properties of the methoxy (B1213986) and acyl substituents attached to the aromatic ring.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic systems. wikipedia.org In the case of this compound, the regiochemical outcome of such substitutions is governed by the competing directing effects of the two substituents on the ring: the methoxy group (-OCH₃) and the hexanoyl group (-C(O)(CH₂)₅Cl).
Activating, Ortho-, Para-Directing Group: The methoxy group is a powerful activating group. organicchemistrytutor.comlibretexts.org Through its +R (resonance) effect, the oxygen atom donates electron density into the benzene (B151609) ring, particularly at the ortho and para positions. This increases the ring's nucleophilicity and stabilizes the cationic intermediate (the sigma complex) formed during the electrophilic attack at these positions. youtube.com
Deactivating, Meta-Directing Group: The acyl group is a deactivating group. organicchemistrytutor.com Through its -I (inductive) and -R (resonance) effects, it withdraws electron density from the ring, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, which makes the meta position the most favorable site for attack by default. libretexts.org
In this specific molecule, the powerful activating and ortho, para-directing effect of the methoxy group dominates the deactivating, meta-directing effect of the acyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the methoxy group (C3 and C5), which are also meta to the acyl group.
Below is a summary of expected regioselective outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Chloro-1-(3-nitro-4-methoxyphenyl)-1-oxohexane | masterorganicchemistry.com |
| Halogenation (Bromination) | Br₂ / FeBr₃ | 6-Chloro-1-(3-bromo-4-methoxyphenyl)-1-oxohexane | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Chloro-1-(3-acyl-4-methoxyphenyl)-1-oxohexane | wikipedia.org |
Functional group interconversion (FGI) provides pathways to alter the existing substituents on the aromatic ring, thereby accessing new derivatives. imperial.ac.ukyoutube.com For the 4-methoxyphenyl moiety, the most significant FGI is the cleavage of the methyl ether.
Ether Demethylation: Aryl methyl ethers can be readily converted to their corresponding phenols. This transformation is synthetically valuable as it unmasks a reactive hydroxyl group, which can then participate in a wide array of subsequent reactions (e.g., esterification, etherification, or serving as a directing group in its own right). Boron tribromide (BBr₃) is a highly effective and commonly used reagent for this purpose, typically affording high yields at or below room temperature. mdma.chcommonorganicchemistry.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by the nucleophilic displacement of the methyl group by a bromide ion. nih.govgvsu.eduresearchgate.net
| Transformation | Reagent | Product | Reference |
|---|---|---|---|
| O-Demethylation | Boron Tribromide (BBr₃) in DCM | 6-Chloro-1-(4-hydroxyphenyl)-1-oxohexane | commonorganicchemistry.comnih.gov |
Derivatization Strategies for Advanced Synthetic Applications
The presence of multiple reactive sites allows this compound to serve as a versatile building block for more elaborate molecular structures.
The dual functionality of a ketone and an alkyl halide within the same molecule opens up numerous possibilities for constructing complex carbocyclic and heterocyclic systems. The terminal chloroalkane chain is a prime site for nucleophilic substitution, while the ketone can undergo a variety of addition and condensation reactions.
One powerful strategy involves intramolecular cyclization, where the chloro- and keto- functionalities are used to form a new ring. For instance, the alkyl chloride can be converted into an organometallic species which could then, in principle, attack the aromatic ring. More commonly, the alkyl chain can be functionalized with a nucleophile that subsequently reacts with the ketone or the aromatic ring. Furthermore, ω-halo ketones are well-established precursors for the synthesis of substituted cyclic ethers and other ring systems via palladium-catalyzed coupling reactions or other cyclization protocols. acs.orgrsc.org Such strategies could lead to the formation of substituted tetralone frameworks or other fused ring systems.
The prochiral ketone in this compound provides an ideal handle for introducing a stereocenter into the molecule. The most direct method is the asymmetric reduction of the carbonyl group to a secondary alcohol, yielding an enantiomerically enriched product.
This transformation is commonly achieved using transition metal catalysts complexed with chiral ligands. wikipedia.org Catalytic systems developed by Noyori and others, which often employ ruthenium, rhodium, or iridium centers with ligands like BINAP or chiral diamines, are highly effective for the asymmetric transfer hydrogenation or direct hydrogenation of aryl ketones. mdpi.com These methods can produce chiral alcohols with very high levels of enantiomeric excess (ee). Biocatalytic reductions using enzymes or whole-cell systems (e.g., baker's yeast or plant tissues) also represent a green and highly selective alternative for producing specific enantiomers. researchgate.net
| Catalyst/Reagent System | Reductant | Product | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ru(II)-TsDPEN Complexes (Noyori Catalyst) | HCOOH/NEt₃ or i-PrOH | (R)- or (S)-6-Chloro-1-(4-methoxyphenyl)hexan-1-ol | >95% | mdpi.com |
| CBS Catalyst (Corey-Bakshi-Shibata) | Borane (BH₃) | (R)- or (S)-6-Chloro-1-(4-methoxyphenyl)hexan-1-ol | >90% | wikipedia.org |
| Cinchona Alkaloid-derived NNP-Iridium Catalyst | H₂ | (R)- or (S)-6-Chloro-1-(4-methoxyphenyl)hexan-1-ol | up to 99% | acs.org |
| Plant Tissue Bioreduction (e.g., Daucus carota) | Endogenous cofactors (NADPH) | (S)-6-Chloro-1-(4-methoxyphenyl)hexan-1-ol | >98% | researchgate.net |
Spectroscopic Characterization Methodologies in Academic Research
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy is a vital tool for probing the conjugated systems within a molecule and understanding its electronic transitions.
The UV-Vis spectrum of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is primarily determined by its 4-methoxyacetophenone chromophore. This system consists of a benzene (B151609) ring conjugated with a carbonyl group, which gives rise to characteristic electronic transitions. studyraid.com
The expected spectrum would feature two main absorption bands:
A strong absorption band typically observed in the range of 270-290 nm. This band is attributed to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For the analogous compound 4-Methoxyacetophenone, this intense peak is observed at approximately 271 nm. ijrat.org
A weaker absorption band at longer wavelengths, generally above 300 nm. This band corresponds to the n → π* transition, where a non-bonding electron from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital. youtube.com This transition is characteristically less intense than the π → π* transition. studyraid.com
The polarity of the solvent used for analysis can influence the position of these absorption maxima. Polar solvents may cause a blue shift (a shift to shorter wavelengths) of the n → π* transition due to the stabilization of the non-bonding electrons in the ground state. studyraid.com
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₁₃H₁₇ClO₂), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.
When subjected to tandem mass spectrometry (MS/MS), the protonated molecule undergoes collision-induced dissociation, leading to predictable fragmentation patterns. The most prominent fragmentation pathway for aromatic ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. libretexts.orgyoutube.com
For this compound, two primary fragmentation routes are anticipated:
Cleavage of the C-C bond adjacent to the carbonyl group: This is the most favored fragmentation, resulting in the loss of the chloropentyl radical and the formation of a highly stable, resonance-stabilized 4-methoxybenzoyl cation at m/z 135. libretexts.org This fragment is often the base peak in the spectrum.
Fragmentation of the alkyl chain: The 6-chlorohexyl side chain can undergo fragmentation, including the loss of HCl or cleavage at various points along the carbon chain. The presence of chlorine would be indicated by a characteristic isotopic pattern for any fragments containing it, with peaks separated by two m/z units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio. youtube.com
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₃H₁₇³⁵ClO₂) is calculated to be 240.09170 Da. HRMS analysis would be expected to yield an experimental mass measurement very close to this theoretical value, confirming the molecular formula of the compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete structural model of the molecule in the solid state.
As of this writing, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, experimental data detailing the specific bond lengths, bond angles, and torsion angles for this compound are not available. Such data can only be obtained through the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction.
Crystal Packing and Intermolecular Interactions
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this compound. Consequently, detailed information regarding its crystal packing and the specific nature of its intermolecular interactions, including data on bond lengths, bond angles, and hydrogen bonding, is not available.
To provide the requested detailed analysis and data tables, experimental determination of the crystal structure through techniques such as single-crystal X-ray diffraction would be required. Such an analysis would elucidate the three-dimensional arrangement of the molecules in the solid state, identify the crystal system, space group, and unit cell dimensions, and allow for a thorough examination of the intermolecular forces that govern the crystal lattice. These forces could include van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds involving the chlorine atom, the carbonyl oxygen, or the methoxy (B1213986) group.
Without experimental data, any discussion on the crystal packing and intermolecular interactions of this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Theoretical and Computational Chemistry Investigations of 6 Chloro 1 4 Methoxyphenyl 1 Oxohexane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of compounds like 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and spectroscopic properties of medium-sized organic molecules. These calculations are foundational for understanding the behavior and reactivity of a molecule at the atomic level.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses a hexyl chain and a rotatable phenyl group, multiple conformations can exist.
Interactive Data Table: Hypothetical Optimized Geometrical Parameters
Below is a hypothetical table of selected bond lengths and angles for the lowest energy conformer of this compound, as would be determined by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(carbonyl) | O(carbonyl) | 1.23 | |
| Bond Length | C(carbonyl) | C(phenyl) | 1.49 | |
| Bond Length | C(hexyl) | Cl | 1.79 | |
| Bond Angle | O(carbonyl) | C(carbonyl) | C(phenyl) | 120.5 |
| Bond Angle | C(carbonyl) | C(phenyl) | C(phenyl) | 119.8 |
| Dihedral Angle | C(phenyl) | C(carbonyl) | C(hexyl) | C(hexyl) |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgumich.edu A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich 4-methoxyphenyl (B3050149) group, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The HOMO-LUMO gap can be tuned by modifying the molecular structure, for example, by introducing different substituents on the phenyl ring. nih.gov
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Atomic Charge Distributions and Electrostatic Potential Maps
The distribution of electron density in a molecule can be quantified by assigning partial atomic charges to each atom. Various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate these charges. Atomic charges are useful for understanding intermolecular interactions and predicting reactive sites within a molecule.
A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. youtube.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. youtube.com Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. youtube.com Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, while the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a positive potential.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the optimized geometry and involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to the characteristic stretching, bending, and torsional motions of the atoms.
By comparing the calculated vibrational frequencies and intensities with experimental spectra, it is possible to assign the observed spectral bands to specific molecular vibrations. researchgate.net This correlation provides a detailed understanding of the molecule's vibrational properties and can be used to confirm its structure. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-O stretching of the methoxy group, C-Cl stretching, and various vibrations associated with the aromatic ring and the alkyl chain. ijrte.orgmdpi.com
Interactive Data Table: Hypothetical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1685 |
| Aromatic C=C Stretch | 1600 |
| C-O Stretch (methoxy) | 1250 |
| C-Cl Stretch | 750 |
Thermochemical Properties and Stability Analysis
Quantum chemical calculations can also be used to predict various thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are derived from the calculated vibrational frequencies and electronic energies. The relative energies of different isomers or conformers can be used to assess their thermodynamic stabilities. For example, by comparing the computed total energies of different conformers of this compound, one can determine the most stable arrangement of the molecule in the gas phase. These calculations provide valuable insights into the molecule's stability and its behavior at different temperatures.
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states involved in a reaction pathway. For this compound, one could computationally model various reactions, such as its synthesis or its subsequent chemical transformations. For example, the Friedel-Crafts acylation reaction used to synthesize this compound could be modeled to understand the role of the Lewis acid catalyst and the regioselectivity of the reaction. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Energy Profiles and Activation Barriers
There is no publicly available research detailing the energy profiles or activation barriers for chemical reactions involving this compound. Such studies, which are fundamental to understanding reaction kinetics and mechanisms, would typically involve quantum mechanical calculations to map the potential energy surface of a reaction. These calculations would identify transition states and intermediates, providing quantitative data on the energy required to initiate and proceed through a chemical transformation. Without dedicated studies, no data on these parameters can be provided.
Predicting Selectivity in Chemical Reactions
No computational studies have been published that focus on predicting the chemo-, regio-, or stereoselectivity of reactions involving this compound. Predicting selectivity is a key application of computational chemistry, where different reaction pathways are modeled to determine the most likely product. This often involves comparing the activation energies of competing pathways. As no such analyses have been performed or published for this specific compound, there is no data to present on its predicted reactive behavior under various conditions.
Advanced Computational Techniques in Molecular Design
Advanced computational techniques are crucial for modern molecular design, allowing for the in-silico prediction of properties and behaviors. However, the application of these specific techniques to this compound has not been documented in the available scientific literature.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
No Quantitative Structure-Reactivity Relationship (QSRR) studies featuring this compound could be identified. QSRR models are statistical regression models that correlate a molecule's structural features (descriptors) with its chemical reactivity. Developing a QSRR model would require a dataset of related compounds and their experimentally determined reactivities, from which predictions could be made. As this compound has not been included in such a study, there are no QSRR models or associated data to report.
Advanced Research Applications and Methodological Development
6-Chloro-1-(4-methoxyphenyl)-1-oxohexane as a Building Block in Organic Synthesis
The utility of a compound as a building block in organic synthesis is determined by its reactivity and the ability of its functional groups to participate in a variety of chemical transformations. While the structure of this compound, featuring a chloroalkane chain and a methoxy-substituted aromatic ketone, suggests potential for such applications, specific examples are not documented in readily available scientific literature.
Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The bifunctional nature of this compound, possessing both an electrophilic carbonyl group and a site for nucleophilic substitution at the chlorinated carbon, theoretically allows for its use in cyclization reactions to form various heterocyclic rings. For instance, reactions with dinucleophiles could potentially lead to the formation of novel nitrogen, oxygen, or sulfur-containing heterocycles. However, a search of the existing literature did not yield any specific studies or methodologies employing this compound for the synthesis of such heterocyclic systems.
Design and Preparation of Complex Organic Scaffolds
Complex organic scaffolds are intricate molecular architectures that often serve as the core of pharmacologically active molecules or advanced materials. The linear six-carbon chain and the substituted aromatic ring of this compound could, in principle, be elaborated upon to construct more complex structures. For example, the ketone functionality could be used for carbon-carbon bond formation through aldol (B89426) or similar reactions, while the chloro group could be a handle for introducing further complexity via substitution or coupling reactions. Nevertheless, there is no available research detailing the use of this specific compound in the design and preparation of such elaborate organic scaffolds.
Development of New Catalytic Processes Involving the Compound's Functional Groups
The functional groups present in this compound—the ketone and the alkyl chloride—are both amenable to a wide range of catalytic transformations. The carbonyl group can be a substrate for catalytic reductions, additions, and alpha-functionalization reactions. The chloro group can participate in various transition-metal-catalyzed cross-coupling reactions. The development of novel catalytic processes often involves exploring the reactivity of such functional groups in unique substrates. However, there is a lack of published research focused on developing new catalytic methods specifically utilizing this compound.
Applications in Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis and transformation of halo ketones is an active area of research. acs.orgacs.org These processes can offer safer handling of reactive intermediates and reagents. acs.org However, specific applications of this compound within a flow chemistry or continuous processing context have not been reported in the available literature.
Integration into Automated Synthesis and High-Throughput Experimentation
Automated synthesis and high-throughput experimentation (HTE) are powerful tools for accelerating chemical research and discovery. nih.govresearchgate.net These technologies rely on the use of versatile building blocks and robust chemical reactions that can be performed in a parallel and automated fashion. While the structural motifs present in this compound are of interest in medicinal chemistry, there is no documented evidence of its integration into automated synthesis platforms or its use in high-throughput screening campaigns to discover new reactions or bioactive molecules. The development of robotic systems for automated synthesis is an ongoing field of research that could potentially utilize such compounds in the future. researchgate.netsciencedaily.comlabonline.com.au
Future Research Directions and Unanswered Questions
Exploration of Uncharted Reactivity and Transformation Pathways
The bifunctional nature of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, possessing both a reactive ketone and a terminal alkyl chloride, opens up a vast landscape of unexplored chemical transformations. Future research should focus on systematically investigating its reactivity to uncover novel transformation pathways.
A primary area of interest lies in the selective manipulation of its two functional groups. The presence of both a carbonyl group and an aromatic ring provides unique reactivity to aromatic ketones. numberanalytics.com Understanding the delicate balance and interplay between the reactivity of the ketone and the alkyl chloride under various conditions is crucial. For instance, the energetically favorable coordination of ketones to nickel(0) catalysts can lead to enhanced reactivity or, conversely, inhibition of the reaction. rsc.orgresearchgate.net Investigating this phenomenon with this compound could lead to highly selective transformations.
Further research could explore intramolecular cyclization reactions. The six-carbon chain provides the ideal length for the formation of six-membered rings, which are prevalent in many biologically active molecules and natural products. Dehydroaromatization of the cyclohexanone (B45756) moiety could also be a potential pathway to synthesize substituted aromatic compounds. researchgate.net Additionally, tandem reactions, where multiple bond-forming events occur in a single operation, could be developed. For example, a transition metal-catalyzed tandem sequence could lead to the formation of complex aromatic ketones. pkusz.edu.cn
The reactivity of the carbon-chlorine bond also warrants deeper investigation. While haloalkanes are known to undergo nucleophilic substitution and elimination reactions, the influence of the distant aromatic ketone on these reactions is not well understood. savemyexams.comucsb.edu The development of novel methods for the functionalization of this terminal chloride would significantly expand the synthetic utility of this compound.
| Potential Reaction Type | Key Research Question | Possible Outcome |
| Selective Functionalization | Can the ketone and alkyl chloride be selectively targeted under different reaction conditions? | Development of orthogonal protection-deprotection strategies and selective transformations. |
| Intramolecular Cyclization | What catalysts and conditions can promote the formation of cyclic structures? | Synthesis of novel carbocyclic and heterocyclic scaffolds. |
| Tandem Reactions | Can multi-step transformations be achieved in a one-pot process? | Efficient synthesis of complex molecules with increased atom economy. |
| C-Cl Bond Activation | What novel methods can be developed to activate and functionalize the terminal chloride? | Expansion of the synthetic utility for creating diverse molecular architectures. |
Development of Sustainable and Green Synthetic Methodologies
The synthesis of aromatic ketones often relies on classical methods like Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. organic-chemistry.org A key future research direction is the development of sustainable and environmentally friendly synthetic routes to this compound and its derivatives.
Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, should guide this research. ucl.ac.ukucl.ac.uk For instance, exploring Friedel-Crafts acylation reactions under solvent-free conditions or using microwave assistance can significantly reduce the environmental impact. acs.org The use of alternative, greener acylating agents like anhydrides and esters, in place of more corrosive acyl chlorides, is another promising avenue.
| Green Chemistry Approach | Research Focus | Potential Benefit |
| Alternative Acylating Agents | Investigating the use of anhydrides and esters in the synthesis of the target compound. | Reduced corrosivity (B1173158) and waste generation. |
| Solvent-Free/Microwave-Assisted Reactions | Optimizing reaction conditions to eliminate or reduce the use of volatile organic solvents. | Increased reaction rates, improved yields, and reduced energy consumption. |
| Recyclable Catalysts | Developing and utilizing solid acid catalysts or catalysts immobilized on supports. | Simplified product purification and reduced catalyst waste. |
| Photocatalysis | Exploring visible-light-driven reactions using air as the oxidant. | Highly atom-economical and environmentally benign synthesis. |
Advancements in Stereoselective Synthesis Utilizing the Compound
The presence of a prochiral ketone in this compound makes it an excellent candidate for stereoselective synthesis. Future research should focus on developing methods to introduce chirality at the carbonyl carbon, leading to the synthesis of enantioenriched alcohols and other chiral building blocks.
The field of asymmetric synthesis offers a variety of strategies that could be applied. ethz.ch This includes the use of chiral reagents, chiral auxiliaries, and, most notably, chiral catalysts. youtube.comrsc.org The development of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving this substrate is a significant research goal. Stereoselective reactions are those where one stereoisomer is formed preferentially over others. vedantu.commasterorganicchemistry.com
Furthermore, the terminal chloro group can be a handle for subsequent stereoselective transformations. For example, engineered halohydrin dehalogenases could be used for the stereoselective kinetic resolution of related chiral compounds. nih.gov The stereospecificity of reactions involving the haloalkane moiety, where the stereochemistry of the starting material dictates the stereochemistry of the product, could also be explored. vedantu.com
| Stereoselective Approach | Research Objective | Potential Application |
| Asymmetric Reduction | Development of chiral catalysts for the enantioselective reduction of the ketone. | Synthesis of chiral secondary alcohols as valuable intermediates. |
| Chiral Auxiliary-Mediated Reactions | Use of removable chiral auxiliaries to control the stereochemistry of reactions at the α-carbon. | Access to a wide range of enantioenriched α-functionalized ketones. |
| Biocatalysis | Employment of enzymes for stereoselective transformations. | Environmentally friendly and highly selective synthesis of chiral molecules. |
| Stereospecific Transformations | Investigation of reactions where the stereochemistry of a chiral precursor is transferred to the product. | Controlled synthesis of complex stereoisomers. |
Interdisciplinary Research with Material Science and Engineering
The unique molecular architecture of this compound suggests its potential as a building block for novel functional materials. Interdisciplinary research at the interface of organic chemistry, polymer science, and materials engineering could unlock new applications for this compound. hu-berlin.desprinklescience.comchemistryviews.orghs-merseburg.de
Aromatic ketones are known to be versatile intermediates in the synthesis of polymers and dyes. numberanalytics.com The presence of the terminal chloro group in this compound provides a reactive site for polymerization reactions. This could lead to the development of new functional polymers with tailored properties, such as specific optical, thermal, or electronic characteristics. mdpi.com For example, this compound could be incorporated into self-healing or stimuli-responsive polymer materials. mdpi.com
Furthermore, the aromatic and ketone moieties can impart desirable properties to materials, such as thermal stability and UV absorption. The potential of this compound and its derivatives as additives or monomers in the creation of advanced materials, including high-performance plastics, liquid crystals, or organic light-emitting diodes (OLEDs), should be systematically investigated.
| Material Science Application | Research Direction | Potential Outcome |
| Polymer Synthesis | Use as a monomer or functionalizing agent in polymerization reactions. | Creation of novel polymers with tailored thermal, mechanical, and optical properties. |
| Functional Additives | Incorporation into existing materials to enhance their properties. | Improved UV stability, flame retardancy, or other desired characteristics in plastics and coatings. |
| Organic Electronics | Design and synthesis of derivatives for use in electronic devices. | Development of new materials for applications in OLEDs, organic photovoltaics, and sensors. |
Application of Machine Learning and AI in Predicting Reactivity and Properties
Furthermore, AI can be used to predict the physicochemical and biological properties of molecules. mit.edu By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the potential applications of derivatives of this compound in areas such as medicinal chemistry or materials science without the need for extensive experimental synthesis and testing. nih.govnist.gov This predictive capability can significantly reduce the time and resources required for the discovery of new functional molecules.
| AI/ML Application | Research Goal | Expected Impact |
| Reaction Outcome Prediction | To develop models that can accurately predict the products of reactions involving the target compound. | More efficient planning of synthetic routes and discovery of novel reactions. |
| Property Prediction (QSAR) | To create models that can predict the biological activity and material properties of derivatives. | Accelerated discovery of new drugs and materials with desired functionalities. |
| Catalyst and Reagent Design | To use AI to design novel catalysts and reagents for specific transformations of the compound. | Development of more efficient and selective synthetic methods. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, and how are intermediates characterized?
- Methodology :
- Synthetic Routes : Common methods involve Friedel-Crafts acylation using 4-methoxyphenyl precursors and chloro-substituted hexanoyl chlorides. Alternative pathways include ketone functionalization via bromination or hydroxylation (e.g., using SnBr₂/CrO₃) .
- Characterization : Intermediates are validated via /-NMR for aromatic proton environments and ketone carbonyl signals (~200 ppm in -NMR). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 226.70 for C₁₂H₁₅ClO₂) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology :
- Single-Crystal XRD : Resolve bond lengths/angles (e.g., C-Cl: ~1.74 Å, C=O: ~1.21 Å) and confirm the ketone geometry. For example, cyclohexenone derivatives exhibit envelope or half-chair conformations in crystal lattices .
- Spectroscopy : IR spectra show characteristic C=O stretches (~1700 cm) and C-Cl vibrations (~550 cm) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?
- Methodology :
- Disorder Modeling : For disordered aromatic rings or side chains (e.g., ethyl groups), SHELXL software refines occupancy ratios (e.g., 68.4% vs. 31.6% in asymmetric units) .
- Hydrogen Bonding Analysis : Graph-set notation (e.g., ) identifies intermolecular interactions stabilizing crystal packing. Weak C–H···O bonds (2.5–3.0 Å) are mapped using Mercury software .
Q. How can researchers address contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths)?
- Methodology :
- Iterative Validation : Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with XRD data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces .
- Error Analysis : Apply Hamilton R-factors to assess refinement quality. For example, a crystallographic R-value <5% ensures reliable structural assignments .
Q. What strategies are effective for synthesizing bioactive derivatives (e.g., nitroso or heterocyclic analogs)?
- Methodology :
- Nitroso Derivatives : React with nitrosating agents (e.g., NaNO₂/HCl) under controlled pH to yield compounds like 6-Chloro-1-(4-hydroxyphenyl)-3-nitroso-hexanone. Purity is verified via HPLC (>98%) .
- Heterocyclic Synthesis : Use Michael addition with ethyl acetoacetate to form cyclohexenone intermediates, which are cyclized into isoxazoles or pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
